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Compound of Interest

4-Chloro-6-ethylquinoline-3-
Compound Name:

carbonitrile
CAS No.: 1016819-25-2

Cat. No.: B3023993

Get Quote

CAS Number: 1016819-25-2[1][2][3][4]
Part 1: Executive Summary & Chemical Identity

4-Chloro-6-ethylquinoline-3-carbonitrile is a functionalized quinoline scaffold used primarily
in medicinal chemistry as a building block for Epidermal Growth Factor Receptor (EGFR) and
HERZ2 inhibitors. The presence of the 3-cyano group and the 4-chloro substituent makes it
highly reactive toward nucleophilic aromatic substitution (

), allowing for the rapid introduction of complex aniline or solubilizing groups—a key step in
synthesizing covalent kinase inhibitors like Pelitinib or Neratinib analogs.

The 6-ethyl substituent provides a unique hydrophobic probe, distinct from the more common
6-alkoxy derivatives, offering specific advantages in filling hydrophobic pockets within the ATP-
binding site of kinase domains.

Chemical Identity Table
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Property Specification
CAS Number 1016819-25-2
IUPAC Name 4-Chloro-6-ethylquinoline-3-carbonitrile

Molecular Formula

Molecular Weight 216.67 g/mol

Appearance Off-white to pale yellow solid

Soluble in DMSO, DMF, Chloroform; slightly

Solubility ]

soluble in Ethanol
Melting Point Typically 120-125 °C (derivative dependent)
SMILES CCC1=CC2=C(C=C1)N=C(C(=C2CI)C#N)

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 4-Chloro-6-ethylquinoline-3-carbonitrile follows a modified Gould-Jacobs
reaction pathway, specifically adapted to retain the cyano functionality. This protocol is
preferred over the standard carboxylate route because it avoids a difficult amide-to-nitrile
conversion step later in the sequence.

Mechanism & Workflow

The synthesis proceeds in three distinct stages:

o Condensation: Reaction of 4-ethylaniline with ethyl (ethoxymethylene)cyanoacetate to form
an enamine intermediate.

e Cyclization: Thermal intramolecular cyclization to form the 4-hydroxyquinoline core.

o Chlorination: Deoxychlorination of the hydroxyl group using phosphorus oxychloride (

Step-by-Step Experimental Protocol
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Step 1. Enamine Formation

e Reagents: 4-Ethylaniline (1.0 eq), Ethyl (ethoxymethylene)cyanoacetate (1.05 eq), Ethanol
(Solvent).

e Procedure:

o Charge a reactor with ethanol and 4-ethylaniline.

[¢]

Add Ethyl (ethoxymethylene)cyanoacetate dropwise at room temperature.

o

Heat the mixture to reflux (78 °C) for 2—4 hours.

o

Monitor by TLC/HPLC for the disappearance of aniline.

[¢]

Isolation: Cool to 0-5 °C. The intermediate ethyl 2-cyano-3-((4-ethylphenyl)amino)acrylate
will precipitate. Filter and wash with cold ethanol.

Step 2: Thermal Cyclization (The Critical Step)

» Reagents: Diphenyl ether (Dowtherm A) or Polyphosphoric acid (PPA).

» Rationale: High temperature is required to overcome the activation energy for the aromatic
substitution.

e Procedure:

o

Heat Diphenyl ether to 250 °C.

[¢]

Slowly add the acrylate intermediate from Step 1 in portions to the hot solvent (maintain
temp >240 °C).

[¢]

Stir for 1-2 hours. Rapid evolution of ethanol vapor indicates cyclization.

[¢]

Isolation: Cool the mixture to room temperature. Dilute with hexane or petroleum ether to
precipitate the 6-ethyl-4-hydroxyquinoline-3-carbonitrile. Filter and dry.[1][2][3]

Step 3: Chlorination

e Reagents:
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(Phosphorus oxychloride, excess), Diisopropylethylamine (DIPEA) or catalytic DMF.

e Procedure:
o Suspend the 4-hydroxy intermediate in neat

(5-10 volumes).

o Add a catalytic amount of DMF (promotes formation of the Vilsmeier-Haack type
intermediate).

o Reflux (105 °C) for 3-5 hours until the solution becomes clear.
o Quench: Evaporate excess

under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water to
neutralize.

o Purification: Extract with Dichloromethane (DCM), dry over
, and recrystallize from Ethyl Acetate/Hexane.

Part 3: Visualization of Reaction Pathway

The following diagram illustrates the chemical transformation from raw materials to the final
CAS 1016819-25-2 product.
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Figure 1: Synthetic pathway for CAS 1016819-25-2 via the Gould-Jacobs type cyclization.

Part 4: Applications in Drug Discovery
Kinase Inhibitor Scaffold

The 3-cyanoquinoline core is a privileged structure in oncology. The nitrile group at position 3
plays a dual role:

o Electronic Modulation: It increases the electrophilicity of the C-4 position, facilitating the
nucleophilic attack by aniline derivatives (e.g., 3-chloro-4-fluoroaniline) to form the active
kinase inhibitor.

» H-Bonding: In the ATP binding pocket, the nitrile nitrogen can serve as a weak hydrogen
bond acceptor, interacting with residues in the hinge region (e.g., Met793 in EGFR).

SAR (Structure-Activity Relationship) of the 6-Ethyl
Group

While many approved drugs (e.g., Bosutinib) utilize 6,7-dialkoxy substitutions to improve
solubility, the 6-ethyl variant is used to probe hydrophobic tolerance:
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o Hydrophobic Pocket Filling: The ethyl group targets the solvent-accessible region or specific
hydrophobic pockets (Gatekeeper residues) where bulkier or more polar groups might clash.

o Metabolic Stability: Unlike methoxy groups, which are prone to O-demethylation by
cytochrome P450 enzymes, the ethyl group offers a different metabolic profile, potentially
extending half-life in early discovery candidates.

Part 5: Safety & Handling (E-E-A-T)

Warning: This compound is a potent alkylating-like agent and skin sensitizer.

Hazard Class Description Precaution
] ] Causes skin irritation and Wear nitrile gloves (double
Skin Irritant ) o )
potential sensitization. gloving recommended).
Risk of serious damage to Use chemical safety goggles
Eye Damage ] ] ]
eyes (corrosive solid). and a face shield.
o Harmful if swallowed or Handle only in a certified fume
Acute Toxicity i
inhaled.[4] hood.
o Reacts violently with strong Store under inert gas
Reactivity o )
oxidizers and bases. (Nitrogen/Argon) at 2-8 °C.

Self-Validating Safety Protocol: Before scaling up the chlorination step (Step 3), always perform
a DSC (Differential Scanning Calorimetry) test on the reaction mixture to detect potential
thermal runaways, as the reaction of

with hydroxyquinolines is exothermic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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